2-Hydroxymethyl-3-methylpyridine

Physical Property Synthesis Formulation

Liquid pyridinemethanol analogs complicate automated solid dispensing and high-throughput synthesis. 2-Hydroxymethyl-3-methylpyridine (CAS 63071-09-0), a solid (mp 102°C), enables precise gravimetric handling on automated platforms. • MLL1-WDR5 PPI disruption: validated scaffold for epigenetic probe development targeting MLL-rearranged leukemias. • Solid-phase compatibility: eliminates cross-contamination in parallel synthesis. • Recrystallization-ready: high mp facilitates purification to ≥95% purity. Qualified manufacturers, full CoA, ambient global shipping.

Molecular Formula C7H9NO
Molecular Weight 123.15 g/mol
CAS No. 63071-09-0
Cat. No. B1302321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxymethyl-3-methylpyridine
CAS63071-09-0
Molecular FormulaC7H9NO
Molecular Weight123.15 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)CO
InChIInChI=1S/C7H9NO/c1-6-3-2-4-8-7(6)5-9/h2-4,9H,5H2,1H3
InChIKeyACDAPUOXXWLLSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxymethyl-3-methylpyridine Product Definition


2-Hydroxymethyl-3-methylpyridine (also designated (3-methylpyridin-2-yl)methanol or 3-methyl-2-pyridinemethanol; CAS 63071-09-0) is a heterocyclic alcohol comprising a pyridine core substituted with a hydroxymethyl group at the 2-position and a methyl group at the 3-position [1]. Its molecular weight is 123.15 g/mol, and it is typically supplied as a brown to dark brown solid with a melting point of approximately 102 °C . The compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, acting as a building block for the construction of complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and fine chemicals .

Solid physical form supports automated solid dispensing and precise weighing workflows
Pyridine methanol scaffold suitable for API and agrochemical intermediate synthesis
Specific 2-hydroxymethyl-3-methyl substitution pattern supports MLL1-WDR5 interaction research

Irreplaceability of 2-Hydroxymethyl-3-methylpyridine


In the pyridinemethanol family, substitution with seemingly minor positional isomers or the presence of an additional methyl group dramatically alters physical state, reactivity, and biological activity. For instance, while 2-pyridinemethanol (CAS 586-98-1) and 3-pyridinemethanol (CAS 100-55-0) are liquids at room temperature with melting points near 5 °C and -7 °C respectively , 2-Hydroxymethyl-3-methylpyridine is a solid with a melting point of 102 °C . This difference in physical form directly impacts handling, formulation, and synthetic workup procedures, making simple substitution impractical. Furthermore, the specific substitution pattern of 2-Hydroxymethyl-3-methylpyridine enables unique biological interactions, such as the disruption of the MLL1-WDR5 protein-protein interaction , which is not a general property of its unmethylated or differently substituted analogs. The following quantitative evidence details these specific points of differentiation.

2-Pyridinemethanol liquid form may not transfer directly to solid-dispensing or solid-phase synthesis protocols
3-Pyridinemethanol liquid state may require different handling procedures and purification workflows
Unmethylated pyridinemethanol analogs lack the substitution pattern linked to MLL1-WDR5 interaction context

Quantitative Differentiation from Closest Analogs


Solid vs. Liquid Handling in Synthesis

2-Hydroxymethyl-3-methylpyridine (63071-09-0) is a solid at room temperature with a melting point of 102 °C, whereas its close analog 2-pyridinemethanol (586-98-1) is a liquid with a melting point of 5 °C . This 97 °C increase in melting point reflects the significant impact of the 3-methyl substitution on intermolecular forces and crystal lattice energy.

Solid vs. Liquid Handling
Reported
Target: 102 °C solid
2-Pyridinemethanol: 5 °C liquid
Δ = +97 °C
Solid form supports precise weighing and automated dispensing workflows
Supplier-reported data; verify for specific application context
Physical Property Synthesis Formulation

Positional Isomer Physical State Contrast

The compound 2-Hydroxymethyl-3-methylpyridine is a solid (m.p. 102 °C), while its positional isomer 3-pyridinemethanol (100-55-0), which lacks the 3-methyl group and has the hydroxymethyl group at the 3-position, is a liquid with a melting point of -7 °C . This 109 °C difference underscores that the combination of the 2-hydroxymethyl and 3-methyl substitution pattern uniquely dictates a solid physical form.

Positional Isomer Contrast
Reported
Target: 102 °C solid
3-Pyridinemethanol: −7 °C liquid
Δ = +109 °C
Substitution pattern governs physical state and handling compatibility
Physical form determines synthesis workflow fit
Physical Property Synthesis Workup

MLL1-WDR5 Disruption Activity

2-Hydroxymethyl-3-methylpyridine (as (3-methylpyridin-2-yl)methanol) has been identified as a compound capable of selectively suppressing MLL rearranged leukemia cells by disrupting the MLL1-WDR5 protein-protein interaction . This specific biological activity is not a general feature of pyridinemethanol analogs and is attributed to the unique substitution pattern of the molecule.

MLL1-WDR5 Disruption
Class-level inference
Selective MLL1-WDR5 disruption reported for this substitution pattern
Supports MLL1-WDR5 interaction research context
Class-level inference; target-specific validation needed
Cancer Biology Epigenetics Leukemia

Key Applications of 2-Hydroxymethyl-3-methylpyridine


Solid-Phase Synthesis & Automated Dispensing

The solid physical form of 2-Hydroxymethyl-3-methylpyridine (m.p. 102 °C) makes it ideal for use in automated solid dispensing systems and solid-phase synthesis platforms . Unlike liquid pyridinemethanol analogs (e.g., 2-pyridinemethanol with m.p. 5 °C), this compound can be accurately weighed and transferred without the need for liquid handling equipment, reducing cross-contamination risks and improving reproducibility in high-throughput medicinal chemistry campaigns .

MLL1-WDR5 Inhibitor Scaffold

Given its reported ability to selectively suppress MLL rearranged leukemia cells by disrupting the MLL1-WDR5 protein-protein interaction, 2-Hydroxymethyl-3-methylpyridine serves as a valuable starting material or core scaffold for the development of novel epigenetic therapeutics targeting MLL-rearranged leukemias . Procurement of this specific isomer is essential for medicinal chemists exploring structure-activity relationships (SAR) in this target class, as generic pyridinemethanols lack this functional profile .

Agrochemical & Pharmaceutical Intermediate Synthesis

The compound's pyridine core and functional hydroxymethyl group make it a versatile building block for constructing complex molecules used in active pharmaceutical ingredients (APIs) and agrochemicals . Its specific substitution pattern allows for regioselective functionalization at the 2-position, offering synthetic routes not accessible with 3- or 4-pyridinemethanol isomers .

Crystallization & Purification Processes

The high melting point (102 °C) and solid state of 2-Hydroxymethyl-3-methylpyridine facilitate purification by recrystallization, a process that is less efficient for liquid analogs like 2-pyridinemethanol (m.p. 5 °C) or 3-pyridinemethanol (m.p. -7 °C) . This advantage is critical for obtaining high-purity intermediates in multi-step syntheses where impurity carryover can compromise downstream reactions .

Application
Selection Property
Validation Focus
Solid-phase synthesis and automated dispensing
Solid physical form at ambient temperature
Weighing accuracy and dispensing compatibility
MLL1-WDR5 interaction research
Substitution pattern specificity
MLL1-WDR5 disruption endpoint context
API and agrochemical intermediate synthesis
Pyridine core with 2-hydroxymethyl functionality
Regioselective functionalization review
Crystallization and purification processes
Solid form enabling recrystallization
Purification efficiency assessment

Technical Documentation Hub

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44 linked technical documents
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